An In-depth Technical Guide to the Physical Properties of 1-Butyl-3,3-dimethylurea
An In-depth Technical Guide to the Physical Properties of 1-Butyl-3,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1-Butyl-3,3-dimethylurea (CAS No. 52696-91-0), a substituted urea derivative with potential applications in various research and development fields. This document moves beyond a simple cataloging of data to offer insights into the experimental context and significance of these properties, ensuring a deeper understanding for scientific application.
Chemical Identity and Structure
1-Butyl-3,3-dimethylurea, also known by synonyms such as 3-Butyl-1,1-dimethylurea and N'-butyl-N,N-dimethylurea, is a urea derivative with a butyl group and two methyl groups attached to the nitrogen atoms.[1] Its chemical structure is fundamental to understanding its physical and chemical behavior.
Molecular Structure:
Figure 1: 2D Chemical Structure of 1-Butyl-3,3-dimethylurea.
The presence of both nonpolar (butyl and methyl groups) and polar (urea carbonyl) moieties imparts an amphiphilic character to the molecule, influencing its solubility and intermolecular interactions.
Core Physical Properties: A Tabulated Summary
The following table summarizes the key physical properties of 1-Butyl-3,3-dimethylurea based on available data. It is important to note that there is some conflicting information in the literature regarding its physical state.
| Property | Value | Source(s) |
| CAS Number | 52696-91-0 | [1] |
| Molecular Formula | C₇H₁₆N₂O | [1][2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Physical State | White powder or colorless to yellowish liquid/syrup | [2][3] |
| Density | 0.916 - 0.92 g/cm³ | [2] |
| Boiling Point | 275.1 °C at 760 mmHg | [2] |
| Flash Point | 120.2 °C | [2] |
| Refractive Index | 1.444 | [2] |
Expert Insight: The discrepancy in the reported physical state ("white powder" versus "liquid/syrup") may be attributable to the purity of the substance or the presence of isomers. A low-melting solid can appear as a syrup or liquid if impurities are present, which would depress the melting point. Further, highly viscous liquids can be mistaken for amorphous solids. Definitive characterization would require analysis of a highly purified sample.
In-Depth Analysis of Physical Properties
Physical State and Appearance
As noted, sources describe 1-Butyl-3,3-dimethylurea as both a white powder and a colorless to yellowish liquid or syrup.[2][3] This ambiguity highlights the importance of sample purity in physical characterization. For drug development and research applications, a consistent and well-defined physical form is critical for formulation and dosing accuracy.
Density
The density is reported to be approximately 0.916 to 0.92 g/cm³.[2] This value is less than that of water, indicating that it will float if immiscible. Density is a critical parameter in process chemistry for calculations involving mass-to-volume conversions and for fluid dynamics considerations in manufacturing processes.
Boiling Point
A boiling point of 275.1 °C at atmospheric pressure (760 mmHg) has been reported.[2] The relatively high boiling point is indicative of strong intermolecular forces, likely hydrogen bonding mediated by the urea functional group. This property is crucial for purification by distillation and for assessing the compound's volatility.
Flash Point
The flash point is cited as 120.2 °C.[2] This is the lowest temperature at which the vapors of the material will ignite when given an ignition source. This information is vital for handling the compound safely, particularly on a larger scale, and for defining appropriate storage and transportation conditions to prevent fire hazards.
Refractive Index
The refractive index is reported as 1.444.[2] This dimensionless number describes how fast light travels through the material. It is a valuable parameter for a quick purity check of liquid samples, as impurities will alter the refractive index.
Solubility Profile: A Critical Parameter for Application
Expert Insight: The solubility of a compound is a cornerstone of its application in drug development. It directly impacts bioavailability, formulation strategies, and the design of purification processes. For a research scientist, understanding the solubility is key to designing experiments, from reaction conditions to analytical sample preparation.
Spectroscopic Data for Structural Elucidation
At present, publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Butyl-3,3-dimethylurea is limited. In the absence of direct data, a predictive analysis based on the known structure can provide valuable insights for researchers.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the protons of the butyl group (methyl, and three methylene groups) and the two N-methyl groups would be expected. The chemical shifts and splitting patterns would be characteristic of these functional groups.
-
¹³C NMR: Resonances for the seven carbon atoms in the molecule would be present, including the characteristic carbonyl carbon of the urea group typically found in the 150-180 ppm range.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the urea group would be a prominent feature, typically in the region of 1630-1680 cm⁻¹. N-H stretching and bending vibrations would also be present if the urea nitrogen is not fully substituted.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (144.21 g/mol ). Fragmentation patterns would likely involve cleavage of the butyl group and other characteristic losses.
Experimental Protocols for Physical Property Determination
To ensure scientific integrity and reproducibility, the physical properties of 1-Butyl-3,3-dimethylurea should be determined using standardized experimental protocols.
Workflow for Physical Property Characterization
Figure 2: A logical workflow for the comprehensive characterization of the physical properties of 1-Butyl-3,3-dimethylurea.
Step-by-Step Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: Accurately weigh 2-5 mg of purified 1-Butyl-3,3-dimethylurea into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point.
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the thermogram. The area under the peak corresponds to the enthalpy of fusion.
Step-by-Step Methodology: Solubility Determination
Causality: This protocol systematically assesses the solubility of a compound in a range of solvents with varying polarities, providing a qualitative but highly informative solubility profile.
-
Solvent Selection: Choose a range of solvents, including water, ethanol, acetone, toluene, and hexane, to cover a spectrum of polarities.
-
Sample Preparation: In a series of small, labeled vials, add a pre-weighed amount of 1-Butyl-3,3-dimethylurea (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 1 mL).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect each vial for the presence of undissolved solid.
-
Quantification (Optional): For a more quantitative assessment, the supernatant can be carefully removed, the solvent evaporated, and the mass of the dissolved solid determined.
Safety and Handling
Conclusion and Future Directions
1-Butyl-3,3-dimethylurea is a substituted urea for which the fundamental physical properties are partially documented. The existing data provides a foundation for its potential use in research and development. However, the conflicting reports on its physical state and the lack of comprehensive solubility and spectroscopic data represent a significant knowledge gap. Future work should focus on the analysis of a certified pure sample to definitively determine its melting point and to generate a complete set of spectroscopic data. Such information is crucial for its confident application in the fields of drug discovery, materials science, and chemical synthesis.
References
-
Chem-Tools. 1-Butyl-3,3-dimethylurea. Available at: [Link]
-
R&D Chemicals. 1-Butyl-3,3-dimethylurea, 52696-91-0, suppliers and manufacturers. Available at: [Link]
-
Hebei Sankai Chemical Technology Co., Ltd. 1-BUTYL-3,3-DIMETHYLUREA, CasNo.52696-91-0. Available at: [Link]
-
Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory. Available at: [Link]
-
American Society of Trace Evidence Examiners. Glass Refractive Index Determination. Available at: [Link]
-
Agilent. Spectrophotometric Methods of Refractive Indices Measurement. Available at: [Link]
-
Optica Publishing Group. Spectroscopic method for measuring refractive index. Available at: [Link]
-
ENFSI. GUIDELINE FOR THE DETERMINATION OF REFRACTIVE INDICES OF GLASS FRAGMENTS. Available at: [Link]
-
Neta Scientific. Frinton 1-Butyl-3,3-dimethylurea; 25G. Available at: [Link]

